molecular formula C4H8N2O3S B6179532 4-nitroso-1lambda6-thiomorpholine-1,1-dione CAS No. 2245709-19-5

4-nitroso-1lambda6-thiomorpholine-1,1-dione

Cat. No. B6179532
CAS RN: 2245709-19-5
M. Wt: 164.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitroso-1lambda6-thiomorpholine-1,1-dione, also known as this compound, is an important compound in the field of synthetic organic chemistry. It is a heterocyclic compound, which means that it contains both a carbon and a nitrogen atom in its ring structure. This compound is used in various applications, including as a reagent in organic synthesis, as a catalyst, and as a pharmaceutical intermediate. Additionally, it has been found to have potential applications in the fields of biochemistry and pharmacology.

Scientific Research Applications

4-Nitroso-1lambda6-thiomorpholine-1,1-dione has been studied for its potential applications in biochemistry and pharmacology. In biochemistry, it has been studied for its potential to act as an inhibitor of enzymes involved in the metabolism of drugs, as well as its potential to act as an inhibitor of protein kinases. In pharmacology, it has been studied for its potential to act as an anti-cancer agent, as well as its potential to act as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-nitroso-1lambda6-thiomorpholine-1,1-dioneambda6-thiomorpholine-1,1-dione is not yet fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolism of drugs, as well as an inhibitor of protein kinases. Additionally, it has been shown to act as an anti-inflammatory agent by blocking the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-Nitroso-1lambda6-thiomorpholine-1,1-dione has been shown to have a range of biochemical and physiological effects. In vitro, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as protein kinases. It has also been shown to inhibit the production of pro-inflammatory cytokines. In vivo, it has been shown to have anti-cancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-nitroso-1lambda6-thiomorpholine-1,1-dioneambda6-thiomorpholine-1,1-dione for lab experiments include its availability, its low cost, and its ease of use. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, there are some limitations to its use, including its potential to cause side effects in some individuals, and its potential to interact with other compounds in a negative way.

Future Directions

The potential future directions for 4-nitroso-1lambda6-thiomorpholine-1,1-dioneambda6-thiomorpholine-1,1-dione research include further studies into its mechanism of action, its potential applications in biochemistry and pharmacology, and its potential interactions with other compounds. Additionally, further studies into its potential side effects and its potential to interact with other compounds in a negative way could be beneficial. Finally, further research into its potential to act as an inhibitor of enzymes involved in drug metabolism, and its potential to act as an anti-cancer and anti-inflammatory agent could be beneficial.

Synthesis Methods

4-Nitroso-1lambda6-thiomorpholine-1,1-dione is synthesized through a multi-step process, beginning with the reaction of 4-nitroso-1lambda6-thiomorpholine-1,1-dioneambda6-thiomorpholine with an acid to form an intermediate compound. This intermediate compound is then reacted with a base to form a salt, which is then reacted with a nucleophile to form the desired product. This process is typically carried out in an aqueous medium and can be performed in either batch or continuous flow conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-nitroso-1lambda6-thiomorpholine-1,1-dione involves the reaction of thiomorpholine-1,1-dione with nitrous acid to form the nitroso derivative.", "Starting Materials": [ "Thiomorpholine-1,1-dione", "Nitrous acid" ], "Reaction": [ "Add thiomorpholine-1,1-dione to a reaction flask", "Add nitrous acid dropwise to the reaction flask while stirring at room temperature", "Allow the reaction to proceed for several hours", "Filter the resulting product and wash with water", "Dry the product under vacuum to obtain 4-nitroso-1lambda6-thiomorpholine-1,1-dione" ] }

CAS RN

2245709-19-5

Molecular Formula

C4H8N2O3S

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.